molecular formula C5H10N4S B114596 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 154200-56-3

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B114596
CAS RN: 154200-56-3
M. Wt: 158.23 g/mol
InChI Key: UKHPTMIZKBTYKD-UHFFFAOYSA-N
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Description

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (IPT) is an organosulfur compound that has been widely used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound. IPT is an important building block in organic synthesis and is used as a chelating agent in biochemistry, chemistry, and medicine. IPT has also been used to study the effects of thiol-containing compounds on biological systems.

Scientific Research Applications

Antimicrobial and Antifungal Activities

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that various derivatives of this compound, synthesized through different methods, demonstrate good or moderate antimicrobial activity against a range of pathogens, making them promising candidates for the development of new antimicrobial agents (Bayrak et al., 2009); (Kravchenko et al., 2017).

Synthesis and Structural Features

The synthesis and exploration of the structural features of this compound derivatives have been a focus in recent research. These studies involve the synthesis of new derivatives and an examination of their physical and chemical properties. This work is foundational for further exploration of these compounds in various biological applications (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

A novel application of this compound is in the field of corrosion inhibition, particularly for metals like copper. Studies have demonstrated that derivatives of this compound can significantly inhibit corrosion in specific environments, such as in saline solutions. This finding opens new avenues for using these compounds in industrial and engineering applications to protect metals from corrosion (Chauhan et al., 2019).

Potential Pharmacological Applications

Several studies have explored the potential pharmacological applications of this compound derivatives. These compounds have been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. This broad spectrum of biological activity makes them candidates for further pharmacological research and potential drug development (Ovsepyan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It has been suggested that similar compounds interact with their targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction may lead to changes in the target’s function, potentially contributing to the compound’s biological effects.

Pharmacokinetics

Similar compounds are known to be soluble in water , which could potentially influence their absorption and distribution within the body.

properties

IUPAC Name

4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHPTMIZKBTYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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